

A Technical Guide to YM-254890: Discovery, Origin, and Experimental Protocols

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Compound of Interest

Compound Name: YM-254890

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This technical guide provides an in-depth overview of the discovery, origin, and key experimental protocols associated with **YM-254890**, a potent and selective inhibitor of Gαq/11 proteins.

Discovery and Origin

YM-254890 was first identified as a novel platelet aggregation inhibitor isolated from the culture broth of *Chromobacterium* sp. strain QS3666.[1][2][3][4][5] This bacterial strain was originally isolated from a soil sample collected in Okutama, Tokyo, Japan.[1][2][3][4][5] The discovery was the result of a screening program aimed at identifying new inhibitors of ADP-induced platelet aggregation.[1][2][3][4][5] Subsequent studies revealed that its mechanism of action involves the specific inhibition of the Gαq/11 subfamily of G proteins, thereby blocking downstream signaling pathways.[6]

Fermentation of *Chromobacterium* sp. QS3666

The production of **YM-254890** is achieved through the fermentation of *Chromobacterium* sp. QS3666.

Experimental Protocol:

A seed culture of *Chromobacterium* sp. QS3666 is prepared by inoculating a 500-ml flask containing 100 ml of a seed medium (2.0% glucose, 0.5% peptone, 0.5% yeast extract, 0.1% meat extract, 0.2% CaCO₃, pH 7.0). The flask is incubated at 28°C for 24 hours on a rotary shaker.

For production, a 30-liter jar fermenter containing 20 liters of a production medium (2.0% soluble starch, 1.0% soybean meal, 0.2% dry yeast, 0.1% K₂HPO₄, 0.05% MgSO₄·7H₂O, 0.5% CaCO₃, pH 7.0) is inoculated with the seed culture. The fermentation is carried out at 28°C for 5 days with aeration and agitation.

Extraction and Purification of YM-254890

Following fermentation, **YM-254890** is extracted and purified from the culture broth.

Experimental Protocol:

- **Solvent Extraction:** The culture broth is centrifuged to remove the mycelia. The supernatant is then extracted with an equal volume of ethyl acetate.
- **Adsorption Chromatography:** The ethyl acetate extract is concentrated under reduced pressure and the resulting residue is subjected to column chromatography on Diaion HP-20, eluting with a stepwise gradient of methanol in water.
- **Silica Gel Chromatography:** The active fractions from the Diaion HP-20 column are pooled, concentrated, and further purified by silica gel flash chromatography using a chloroform-methanol gradient.
- **Preparative HPLC:** The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a mobile phase of acetonitrile and water.

Biological Characterization: In Vitro Assays

The inhibitory activity of **YM-254890** on Gαq/11-mediated signaling is assessed using several in vitro assays.

Platelet Aggregation Assay

This assay measures the ability of **YM-254890** to inhibit platelet aggregation induced by agonists that act through Gq/11-coupled receptors, such as ADP.

Experimental Protocol (Light Transmission Aggregometry):

- **Preparation of Platelet-Rich Plasma (PRP):** Human whole blood is collected in tubes containing 3.2% sodium citrate. PRP is obtained by centrifuging the blood at 200 x g for 10 minutes at room temperature. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at 2,000 x g for 15 minutes.
- **Aggregation Measurement:** Platelet aggregation is measured using a light transmission aggregometer. A cuvette containing PPP is used to set the 100% transmission baseline, and a cuvette with PRP sets the 0% baseline.
- **Assay Procedure:** A 200 μ L aliquot of PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C. **YM-254890** or vehicle is added to the PRP and incubated for a specified time. Platelet aggregation is then initiated by adding an agonist (e.g., ADP). The change in light transmission is recorded for a set period, typically 5-10 minutes.
- **Data Analysis:** The maximum percentage of aggregation is determined, and the IC₅₀ value for **YM-254890** is calculated from the dose-response curve.

Intracellular Calcium Mobilization Assay

This assay determines the inhibitory effect of **YM-254890** on the increase in intracellular calcium concentration ([Ca²⁺]_i) triggered by the activation of Gq/11-coupled receptors.

Experimental Protocol (FLIPR Assay):

- **Cell Culture:** Cells expressing the Gq/11-coupled receptor of interest (e.g., CHO cells stably expressing the M1 muscarinic receptor) are seeded in black-walled, clear-bottom 96-well plates and cultured overnight.
- **Dye Loading:** The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer for 1 hour at 37°C.

- **Assay Procedure:** The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). **YM-254890** or vehicle is added to the wells, followed by the addition of an agonist (e.g., carbachol).
- **Data Acquisition and Analysis:** The fluorescence intensity is measured before and after the addition of the agonist. The increase in fluorescence, corresponding to the rise in $[Ca^{2+}]_i$, is calculated. The IC50 value for **YM-254890** is determined from the concentration-response curve.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream product of the Gq/11 signaling pathway, to quantify receptor activation and its inhibition by **YM-254890**.

Experimental Protocol (HTRF IP-One Assay):

- **Cell Stimulation:** Cells expressing the Gq/11-coupled receptor are incubated with **YM-254890** or vehicle in a stimulation buffer containing LiCl (to inhibit IP1 degradation) and then stimulated with an agonist.
- **Lysis and Detection:** After incubation, the cells are lysed, and the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) are added.
- **Signal Measurement:** The plate is incubated for 1 hour at room temperature, and the HTRF signal is read on a compatible plate reader.
- **Data Analysis:** The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The concentration of IP1 is determined from a standard curve, and the IC50 value for **YM-254890** is calculated.

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activity of **YM-254890** in various assays.

Table 1: Inhibitory Activity of **YM-254890** on Platelet Aggregation

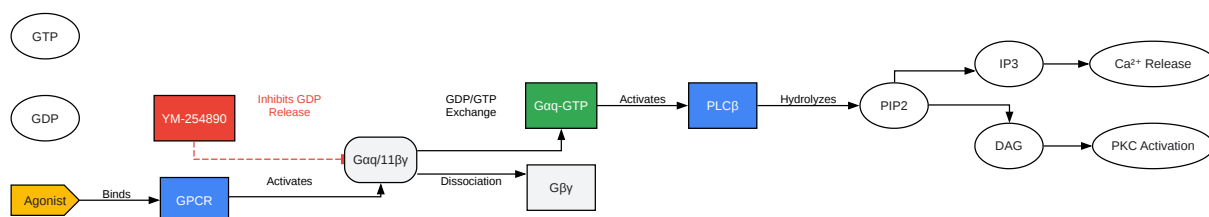
Agonist	Concentration (μM)	Assay System	IC50 (μM)
ADP	2	Human PRP	0.37
ADP	5	Human PRP	0.39
ADP	20	Human PRP	0.51

Table 2: Inhibitory Activity of **YM-254890** on Gq/11-Mediated Signaling

Assay	Receptor/Cell Line	Agonist	IC50 (nM)
[Ca ²⁺] _i Mobilization	P2Y1-C6-15 cells	2MeSADP	31
[Ca ²⁺] _i Mobilization	P2Y2-HCAE cells	ATP/UTP	50
IP1 Accumulation	M1-CHO cells	Carbachol	95

Visualizations

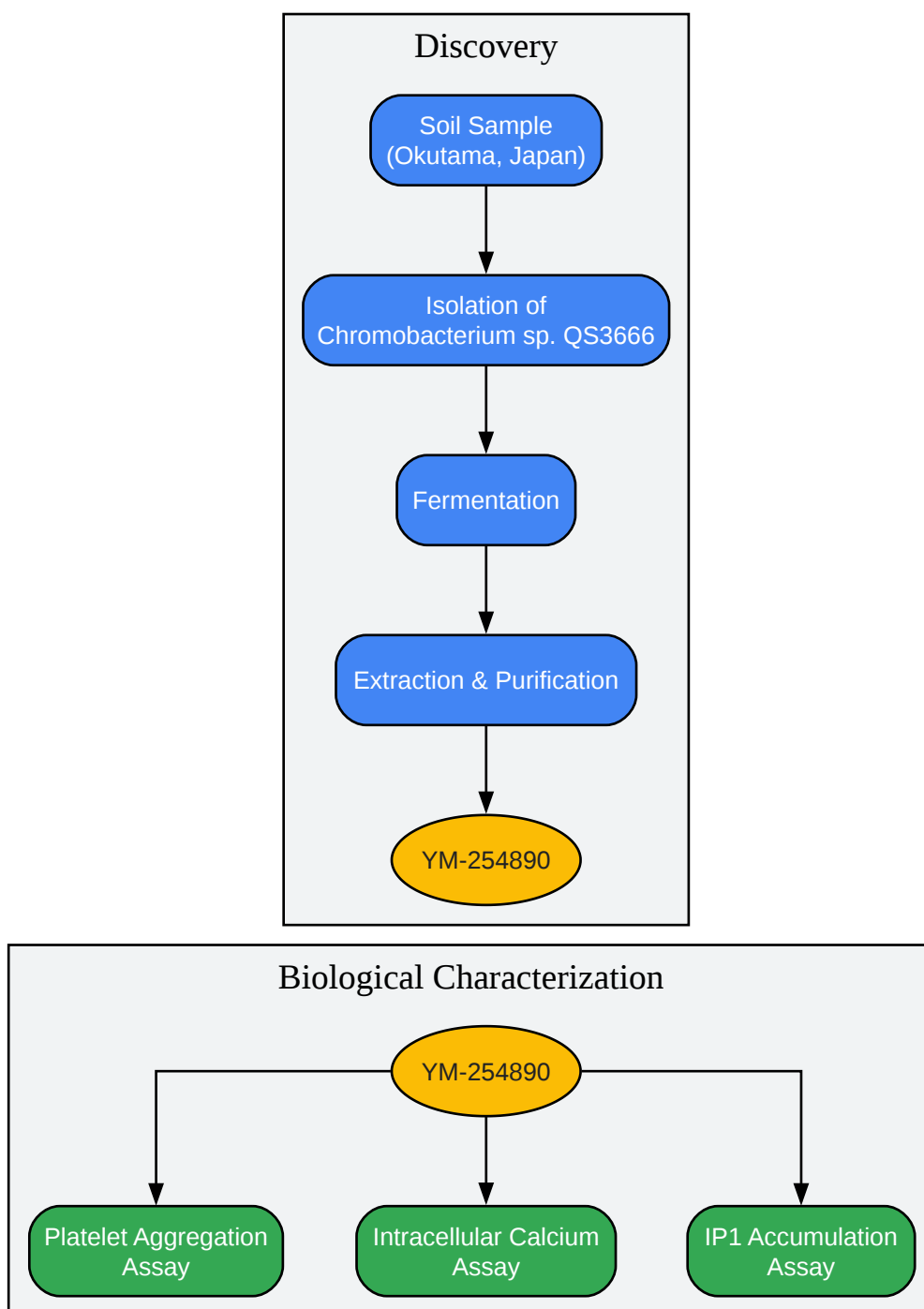
Signaling Pathway of Gαq/11 Inhibition by YM-254890



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Caption: Gαq/11 signaling pathway and the inhibitory action of **YM-254890**.

Experimental Workflow for YM-254890 Discovery and Characterization



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Caption: Workflow for the discovery and biological characterization of **YM-254890**.

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